molecular formula C13H8O4 B1246283 3,9-ジヒドロキシ-6H-ベンゾ[c]クロメン-6-オン CAS No. 174023-48-4

3,9-ジヒドロキシ-6H-ベンゾ[c]クロメン-6-オン

カタログ番号: B1246283
CAS番号: 174023-48-4
分子量: 228.2 g/mol
InChIキー: WDGSXHQNUPZEHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,9-Dihydroxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C13H8O3. It is a derivative of benzo[c]chromen-6-one, characterized by the presence of two hydroxyl groups at the 3rd and 9th positions. This compound is known for its potential biological activities and is often studied for its applications in various scientific fields.

科学的研究の応用

Chemical Properties and Structure

3,9-dihydroxy-6H-benzo[c]chromen-6-one has the molecular formula C13H8O4C_{13}H_8O_4 and a molecular weight of 228.20 g/mol. The compound features two hydroxyl groups at the 3rd and 9th positions, contributing to its biological activity. Its structure includes a fused benzene ring system with a chromene moiety that contains a carbonyl group at the 6th position.

Biological Activities

1. Estrogen Receptor Modulation

Research indicates that 3,9-dihydroxy-6H-benzo[c]chromen-6-one selectively binds and activates estrogen receptor beta (ERβ). This selective activation is crucial as it offers potential therapeutic benefits for treating hormone-related diseases, such as certain breast cancers. Compounds that target ERβ specifically may reduce the side effects associated with non-selective estrogen receptor modulators that activate both ERα and ERβ .

2. Phosphodiesterase II Inhibition

The compound has been shown to inhibit phosphodiesterase II (PDE II), leading to increased levels of cyclic nucleotides within cells. This modulation can significantly influence cellular signaling pathways and gene expression, making it a candidate for cancer treatment . Specifically, enhancing cyclic nucleotide levels can promote apoptosis in cancer cells while inhibiting their proliferation.

Therapeutic Applications

1. Cancer Treatment

Given its ability to modulate estrogen receptors and inhibit phosphodiesterase II, 3,9-dihydroxy-6H-benzo[c]chromen-6-one holds promise in developing targeted therapies for various cancers. Its selective action on ERβ suggests it could be beneficial in treating breast cancers that are sensitive to estrogen without the adverse effects seen with broader-spectrum drugs .

2. Cardiovascular Health

The modulation of cyclic nucleotide levels through PDE II inhibition may also extend to cardiovascular applications. Increased cyclic AMP and cyclic GMP levels can lead to vasodilation and improved cardiac function, presenting opportunities for treating heart diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of 3,9-dihydroxy-6H-benzo[c]chromen-6-one in various experimental settings:

StudyFocusFindings
ERβ Agonist ActivityIdentified as a potent selective agonist for ERβ with high affinity (>10 nM) and >100-fold selectivity over ERα.
PDE II InhibitionDemonstrated significant inhibition of PDE II activity leading to enhanced intracellular signaling in cancer cell lines.
Cancer TherapeuticsShowed promising results in reducing tumor growth in preclinical models through targeted ERβ modulation.

作用機序

Target of Action

The primary target of 3,9-dihydroxy-6H-benzo[c]chromen-6-one, also known as Urolithin A, is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides such as cAMP and cGMP, which are key secondary messengers in cells .

Mode of Action

3,9-dihydroxy-6H-benzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP and cGMP in the cells, thereby enhancing the signal transduction processes that these cyclic nucleotides are involved in .

Biochemical Pathways

The inhibition of PDE2 by 3,9-dihydroxy-6H-benzo[c]chromen-6-one affects various biochemical pathways. The increased levels of cAMP and cGMP can enhance the activity of protein kinases like PKA and PKG, which can phosphorylate a wide range of target proteins, leading to changes in cell function .

Pharmacokinetics

It is known that urolithins, the main bioavailable metabolites of ellagic acid (ea), are better absorbed than ea . They occur in the systemic circulation as glucuronide conjugates following phase II metabolism , which enhances their solubility and, therefore, their urinary excretion .

Result of Action

The molecular and cellular effects of 3,9-dihydroxy-6H-benzo[c]chromen-6-one’s action are diverse due to the wide range of proteins that can be phosphorylated by PKA and PKG. These effects can include changes in gene expression, cell growth and differentiation, and other cellular responses .

Action Environment

The action, efficacy, and stability of 3,9-dihydroxy-6H-benzo[c]chromen-6-one can be influenced by various environmental factors. For example, the presence of other compounds that can also inhibit PDE2 may enhance its effects. Additionally, factors that affect the absorption, distribution, metabolism, and excretion of the compound can also influence its action .

生化学分析

Biochemical Properties

3,9-Dihydroxy-6H-benzo[c]chromen-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 3,9-dihydroxy-6H-benzo[c]chromen-6-one is with phosphodiesterase II, an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . By inhibiting this enzyme, 3,9-dihydroxy-6H-benzo[c]chromen-6-one can modulate cellular signaling pathways that rely on cyclic nucleotides. Additionally, this compound has been shown to interact with proteins involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage .

Cellular Effects

The effects of 3,9-dihydroxy-6H-benzo[c]chromen-6-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,9-dihydroxy-6H-benzo[c]chromen-6-one has been shown to induce autophagy and apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in the cell cycle, leading to cell cycle arrest at specific phases . Furthermore, 3,9-dihydroxy-6H-benzo[c]chromen-6-one enhances mitochondrial function and biogenesis, which is crucial for maintaining cellular energy homeostasis .

Molecular Mechanism

At the molecular level, 3,9-dihydroxy-6H-benzo[c]chromen-6-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of phosphodiesterase II, which leads to an increase in intracellular cyclic nucleotide levels . This, in turn, activates downstream signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, 3,9-dihydroxy-6H-benzo[c]chromen-6-one binds to and modulates the activity of proteins involved in oxidative stress response, thereby enhancing the cell’s ability to detoxify reactive oxygen species . This compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

The effects of 3,9-dihydroxy-6H-benzo[c]chromen-6-one change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. For instance, prolonged exposure to 3,9-dihydroxy-6H-benzo[c]chromen-6-one has been shown to enhance mitochondrial function and biogenesis, leading to improved cellular energy homeostasis . Additionally, long-term treatment with this compound can induce sustained autophagy and apoptosis in cancer cells, thereby inhibiting their proliferation .

Dosage Effects in Animal Models

The effects of 3,9-dihydroxy-6H-benzo[c]chromen-6-one vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance mitochondrial function and biogenesis, leading to improved physical performance and endurance . High doses of 3,9-dihydroxy-6H-benzo[c]chromen-6-one can induce toxic effects, including liver and kidney damage . Additionally, threshold effects have been observed, where the beneficial effects of this compound plateau at higher doses, indicating that there is an optimal dosage range for achieving its therapeutic benefits .

Metabolic Pathways

3,9-Dihydroxy-6H-benzo[c]chromen-6-one is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, which convert 3,9-dihydroxy-6H-benzo[c]chromen-6-one into more water-soluble metabolites that can be excreted from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 3,9-dihydroxy-6H-benzo[c]chromen-6-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3,9-dihydroxy-6H-benzo[c]chromen-6-one can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 3,9-dihydroxy-6H-benzo[c]chromen-6-one is crucial for its activity and function. This compound can localize to various subcellular compartments, including the mitochondria, nucleus, and cytoplasm . The targeting of 3,9-dihydroxy-6H-benzo[c]chromen-6-one to specific compartments is mediated by targeting signals and post-translational modifications . For instance, the localization of this compound to the mitochondria is essential for its role in enhancing mitochondrial function and biogenesis . Additionally, the nuclear localization of 3,9-dihydroxy-6H-benzo[c]chromen-6-one allows it to modulate gene expression by interacting with transcription factors and epigenetic regulators .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-dihydroxy-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable phenol derivative with a chromene precursor in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like chlorobenzene. The reaction mixture is refluxed overnight, and the product is isolated by precipitation and purification using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

化学反応の分析

Types of Reactions: 3,9-Dihydroxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of dihydrobenzo[c]chromen-6-one.

    Substitution: Formation of halogenated or nitrated derivatives.

類似化合物との比較

  • 3,8-Dihydroxy-6H-benzo[c]chromen-6-one (Urolithin A)
  • 3-Hydroxy-6H-benzo[c]chromen-6-one
  • 1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Comparison: 3,9-Dihydroxy-6H-benzo[c]chromen-6-one is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and biological activity. Compared to Urolithin A, which has hydroxyl groups at the 3rd and 8th positions, 3,9-dihydroxy-6H-benzo[c]chromen-6-one may exhibit different pharmacological properties and applications .

生物活性

3,9-Dihydroxy-6H-benzo[c]chromen-6-one, commonly known as Urolithin A, is a compound derived from ellagic acid and is recognized for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Target Enzyme:
The primary target of 3,9-dihydroxy-6H-benzo[c]chromen-6-one is phosphodiesterase II (PDE2) . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, specifically cAMP and cGMP. By inhibiting PDE2, this compound increases the levels of these cyclic nucleotides, which subsequently enhances the activity of protein kinases such as PKA and PKG. This cascade leads to various cellular responses including changes in gene expression and cell proliferation.

Biochemical Pathways:
The inhibition of PDE2 by Urolithin A has been associated with:

  • Induction of Autophagy: Promoting cellular recycling processes that remove damaged organelles and proteins.
  • Apoptosis in Cancer Cells: Inducing programmed cell death in various cancer cell lines .

Pharmacological Properties

3,9-Dihydroxy-6H-benzo[c]chromen-6-one exhibits several pharmacological effects:

  • Antioxidant Activity: Demonstrated ability to scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects: Inhibits the production of inflammatory mediators, suggesting potential applications in inflammatory diseases.
  • Neuroprotective Effects: Research indicates that Urolithin A can protect neuronal cells against oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases .

In Vitro Studies

Table 1 summarizes the biological activities observed in various studies:

StudyBiological ActivityIC50 ValueCell Line
PDE2 Inhibition3.67 μMHT-22
Cytotoxic ActivityN/ABreast, Lung, Colon Cancer Cells
Induction of ApoptosisN/AVarious Cancer Cell Lines

Case Studies

  • Neuroprotection in HT-22 Cells:
    • In a study evaluating the protective effects against corticosterone-induced neurotoxicity, Urolithin A significantly increased cell viability in a dose-dependent manner (p < 0.01) at concentrations between 6.25 μM to 25 μM .
  • Cytotoxicity Against Cancer Cells:
    • Urolithin A exhibited cytotoxic effects on breast, lung, and colon cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation.

特性

IUPAC Name

3,9-dihydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)17-13(10)16/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGSXHQNUPZEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-dihydroxy-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3,9-dihydroxy-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
3,9-dihydroxy-6H-benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
3,9-dihydroxy-6H-benzo[c]chromen-6-one
Reactant of Route 5
3,9-dihydroxy-6H-benzo[c]chromen-6-one
Reactant of Route 6
3,9-dihydroxy-6H-benzo[c]chromen-6-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。